molecular formula C16H26O2 B1306926 p-Decyloxyphenol CAS No. 35108-00-0

p-Decyloxyphenol

Cat. No.: B1306926
CAS No.: 35108-00-0
M. Wt: 250.38 g/mol
InChI Key: NWHKQJPPILAVDT-UHFFFAOYSA-N
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Description

. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.

Scientific Research Applications

p-Decyloxyphenol has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for p-Decyloxyphenol suggests ensuring adequate ventilation and handling it in accordance with good industrial hygiene and safety practice . It also recommends wearing tightly fitting safety goggles with side-shields .

Mechanism of Action

Target of Action

Phenolic compounds, which p-decyloxyphenol is a part of, are known to interact with a wide range of proteins and enzymes, modulating their function

Mode of Action

Phenolic compounds typically exert their effects through interactions with proteins, often leading to changes in protein function . The exact nature of these interactions and the resulting changes for this compound specifically would require further investigation.

Biochemical Pathways

Phenolic compounds in general can influence a variety of biochemical processes, including those involved in inflammation, oxidation, and cell signaling

Pharmacokinetics

Phenolic compounds, such as this compound, typically have low oral bioavailability due to extensive metabolism by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . They also tend to have poor aqueous solubility . The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be determined through further pharmacokinetic studies.

Result of Action

It is used as a reactant in the preparation of liquid crystal halogen-bond dimers with substituted pyridines . More research is needed to fully understand the effects of this compound at the molecular and cellular level.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of phenolic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Decyloxyphenol can be synthesized through the etherification of phenol with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

Phenol+Decyl BromideK2CO3,RefluxThis compound+KBr\text{Phenol} + \text{Decyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} + \text{KBr} Phenol+Decyl BromideK2​CO3​,Reflux​this compound+KBr

Industrial Production Methods: Industrial production of this compound may involve similar etherification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: p-Decyloxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Comparison with Similar Compounds

    p-Octyloxyphenol: Similar structure but with an eight-carbon alkyl chain.

    p-Dodecyloxyphenol: Similar structure but with a twelve-carbon alkyl chain.

    p-Methoxyphenol (Guaiacol): Contains a methoxy group instead of a decyloxy group.

Uniqueness: p-Decyloxyphenol’s unique feature is its ten-carbon alkyl chain, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers .

Properties

IUPAC Name

4-decoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13,17H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHKQJPPILAVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394483
Record name p-Decyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35108-00-0
Record name p-Decyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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